Cas no 479633-70-0 (4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine)
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
- DRNWHEZFQFFNEW-UHFFFAOYSA-N
- AX8280513
- 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7h-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine
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- MDL: MFCD14706177
- Inchi: 1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3
- InChI Key: DRNWHEZFQFFNEW-UHFFFAOYSA-N
- SMILES: IC1=CC2=C(N=CN=C2N1S(C1C=CC(C)=CC=1)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 478
- Topological Polar Surface Area: 73.2
Experimental Properties
- Boiling Point: 566°C at 760 mmHg
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C188225-250mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 250mg |
$ 975.00 | 2022-06-06 | ||
| TRC | C188225-500mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 500mg |
$ 1625.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849027-50mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 96% | 50mg |
1,377.00 | 2021-05-17 | |
| Matrix Scientific | 189973-1g |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 1g |
$1050.00 | 2023-09-06 | ||
| Matrix Scientific | 189973-5g |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 5g |
$3150.00 | 2023-09-06 | ||
| Chemenu | CM152151-1g |
4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-70-0 | 96% | 1g |
$660 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SI853-50mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine |
479633-70-0 | 96% | 50mg |
260.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SI853-200mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine |
479633-70-0 | 96% | 200mg |
654.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SI853-100mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine |
479633-70-0 | 96% | 100mg |
432CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SI853-250mg |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine |
479633-70-0 | 96% | 250mg |
1040CNY | 2021-05-08 |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine Suppliers
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine
Recent Advances in the Study of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0)
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in targeted cancer therapies. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent literature has demonstrated that 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block for the development of selective kinase inhibitors, such as those targeting JAK (Janus kinase) and EGFR (epidermal growth factor receptor) families. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route for this compound, achieving higher yields and purity compared to previous methods. The improved synthesis involves a multi-step process starting from commercially available pyrrolo[2,3-d]pyrimidine derivatives, followed by selective halogenation and tosylation.
In addition to its synthetic utility, recent in vitro studies have explored the biological activity of derivatives derived from this compound. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that analogs of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine exhibited potent inhibitory effects against JAK2, a kinase implicated in myeloproliferative disorders. The study also highlighted the compound's role in structure-activity relationship (SAR) studies, enabling the design of more selective and potent inhibitors.
Another significant advancement is the application of this compound in PROTAC (proteolysis-targeting chimera) technology. A 2023 paper in ACS Chemical Biology described the use of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a linker in the design of PROTACs targeting oncogenic proteins. The study demonstrated that the compound's reactivity and stability make it an ideal candidate for constructing bifunctional molecules that degrade target proteins via the ubiquitin-proteasome system.
Despite these promising developments, challenges remain in the large-scale production and formulation of derivatives based on this compound. Recent patents (e.g., WO2023124567) have addressed these issues by proposing novel purification techniques and scalable synthetic protocols. Furthermore, computational studies have been employed to predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of its derivatives, aiding in the rational design of drug candidates.
In conclusion, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-70-0) continues to be a focal point in medicinal chemistry research, with recent studies underscoring its versatility and potential in drug discovery. Future research directions may include the exploration of its applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders, as well as the development of more efficient synthetic methodologies.
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